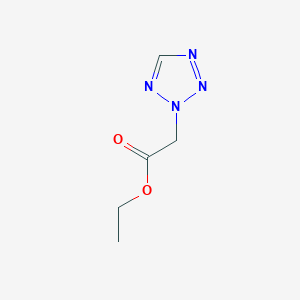
4-Méthyl-2-(pyridin-4-yl)thiazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
“Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 89401-54-7 . Its molecular formula is C12H12N2O2S and has a molecular weight of 248.31 . The compound is also known by its IUPAC name, ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” consists of a thiazole ring attached to a pyridine ring and an ester group . The InChI code for the compound is 1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” has a molecular weight of 248.31 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est un intermédiaire précieux dans la recherche pharmaceutique. Son cycle thiazole, un motif courant dans de nombreux médicaments, est associé à une variété d'activités biologiques. Par exemple, les thiazoles sont présents dans les médicaments antimicrobiens comme la sulfathiazole et les médicaments antirétroviraux comme le Ritonavir .
Applications antifongiques
Compte tenu de l'activité biologique des composés thiazoliques, le 4-Méthyl-2-(pyridin-4-yl)thiazole-5-carboxylate d'éthyle pourrait avoir des applications dans le développement d'agents antifongiques, comme on le voit avec des médicaments comme l'Abafungine .
Recherche antinéoplasique
Le cycle thiazole se retrouve également dans les médicaments antinéoplasiques comme la Tiazofurine. La recherche sur le this compound pourrait conduire à la découverte de nouvelles thérapies contre le cancer .
Mécanisme D'action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets through different types of bonding interactions .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , but it is unclear if this compound has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, it is recommended to store the compound at a temperature of 28°C . It is also noted that this compound could be harmful to water bodies, and should be prevented from contacting groundwater, waterways, or sewage systems .
Analyse Biochimique
Biochemical Properties
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. It may also inhibit or activate enzymes by competing with natural substrates or cofactors . Furthermore, it can influence gene expression by interacting with transcriptional regulators or modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZUWDDVYNEJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347211 | |
| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89401-54-7 | |
| Record name | Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

